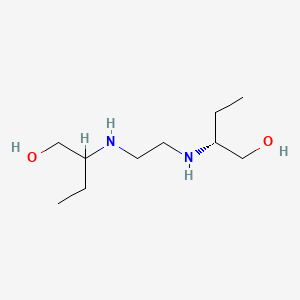
m-PEG5-triethyoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-PEG5-triethyoxysilane: is a compound that consists of a polyethylene glycol (PEG) chain with five ethylene glycol units attached to a triethoxysilane functional group. The chemical formula for this compound is C17H38O8Si, and it has a molecular weight of 398.56 g/mol . This compound is commonly used for surface modification due to its ability to react with silica surfaces and other silane-containing materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG5-triethyoxysilane typically involves the reaction of a PEG chain with a triethoxysilane reagent. The reaction is usually carried out in an anhydrous solvent such as toluene or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as distillation or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: m-PEG5-triethyoxysilane undergoes various types of chemical reactions, including:
Hydrolysis: The triethoxysilane group can hydrolyze in the presence of water to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can react with other silanol groups or silane-containing surfaces to form stable siloxane bonds.
Substitution: The ethoxy groups in the triethoxysilane moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Silane-containing surfaces or other silanol groups, typically under mild heating.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a catalyst.
Major Products Formed:
Siloxane Bonds: Formed through condensation reactions.
Substituted Silanes: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
m-PEG5-triethyoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a linker for the synthesis of complex molecules and materials.
Biology: Employed in the modification of biomolecules and surfaces to improve biocompatibility and reduce protein adsorption.
Medicine: Utilized in drug delivery systems to enhance the stability and solubility of therapeutic agents.
Industry: Applied in the development of coatings, adhesives, and sealants for various industrial applications
Mecanismo De Acción
The mechanism of action of m-PEG5-triethyoxysilane involves the hydrolysis of the triethoxysilane group to form silanol groups, which can then condense with other silanol groups or silane-containing surfaces to form stable siloxane bonds. This process allows for the covalent attachment of PEG chains to surfaces, enhancing their hydrophilicity and biocompatibility .
Comparación Con Compuestos Similares
m-PEG3-triethyoxysilane: Contains a shorter PEG chain with three ethylene glycol units.
m-PEG7-triethyoxysilane: Contains a longer PEG chain with seven ethylene glycol units.
m-PEG5-trimethoxysilane: Contains a trimethoxysilane group instead of a triethoxysilane group
Uniqueness: m-PEG5-triethyoxysilane is unique due to its specific PEG chain length and triethoxysilane functional group, which provide a balance between hydrophilicity and reactivity. This makes it particularly suitable for applications requiring surface modification and biocompatibility .
Propiedades
IUPAC Name |
triethoxy-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38O8Si/c1-5-23-26(24-6-2,25-7-3)17-16-22-15-14-21-13-12-20-11-10-19-9-8-18-4/h5-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEYRXLVKNYWQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCOCCOCCOCCOCCOC)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38O8Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-{1,3-dihydrospiro[indene-2,4'-piperidin]-3-yl}carbamate](/img/structure/B8113776.png)





![(6-Methylpyrazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B8113827.png)

![2-(3-Amino-6-iminoxanthen-9-yl)-4-[2-[2-(2-azidoethoxy)ethoxy]ethylcarbamoyl]benzoic acid;2-(3-amino-6-iminoxanthen-9-yl)-5-[2-[2-(2-azidoethoxy)ethoxy]ethylcarbamoyl]benzoic acid](/img/structure/B8113839.png)




![(2S)-5-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B8113869.png)
